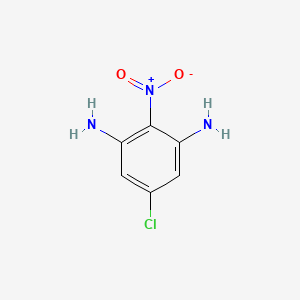
2-Nitro-5-Chlorobenzene-1,3-diamine
Cat. No. B8298787
M. Wt: 187.58 g/mol
InChI Key: RHEAYPVZNXCJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04992586
Procedure details


68 mg of palladium at a concentration of 10% on charcoal are added to 0.016 mole (3 g) of 4-chloro-2,6-diaminonitro-benzene in 6 ml of triethylamine, and 1.32 ml of formic acid are then added dropwise. A high exothermicity is noted. The reaction medium is heated to 90° C. for 1 hour 30. After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration. The filtrate, evaporated to dryness under reduced pressure, enables a dry extract to be obtained. After dilution of the dry extract with water, the expected product precipitates. After filtration and washing with water, followed by drying under vacuum in the presence of phosphorus pentoxide, it is recrystallized from toluene. It melts at 142° C. (literature 141° C., 145° C.).



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([NH2:12])[CH:3]=1.C(O)=O>C(N(CC)CC)C.[Pd]>[NH2:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([NH2:12])[C:5]=1[N+:9]([O-:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C(=C1)N)[N+](=O)[O-])N
|
|
Name
|
|
|
Quantity
|
1.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
68 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are then added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate, evaporated to dryness under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After dilution of the dry extract with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the expected product precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying under vacuum in the presence of phosphorus pentoxide, it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It melts at 142° C. (literature 141° C., 145° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=CC=C1)N)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

